molecular formula C8H13Cl2N7O B075135 5-Dimethylamiloride CAS No. 1214-79-5

5-Dimethylamiloride

Cat. No. B075135
CAS RN: 1214-79-5
M. Wt: 257.68 g/mol
InChI Key: RXMUPNVSYKGKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis process of related dimethylamino compounds involves reactions under specific conditions. For instance, the synthesis of 1,3,5-tris(dimethylamino)benzene involves metalation reactions facilitated by n-butyl-lithium leading to various derivates, which provides an insight into the possible synthetic routes that might apply to similar compounds (Kuhn et al., 1992).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or spectroscopic methods. For instance, dimethylamino-bis[tris(trimethylsilyl)silyl]methane shows significant structural distortions due to steric interactions, which might be relevant to understanding the structural aspects of 5-Dimethylamiloride (Gross et al., 1998).

Chemical Reactions and Properties

The chemical reactivity and properties of dimethylamino compounds can be quite varied. For example, the study on proton tautomerism in dimethylaminomethylidene derivatives highlights the influence of dimethylamino groups on the chemical behavior of these compounds, which could be analogous to the reactivity of 5-Dimethylamiloride (Pyrih et al., 2023).

Scientific Research Applications

  • Protection against antiproliferative effects of nitrogen mustard : 5-N,N-Dimethylamiloride has been found to protect Ehrlich ascites tumor cells against the antiproliferative effect of nitrogen mustard. It reduces the frequency of DNA interstrand cross-links introduced by nitrogen mustard, suggesting its potential in modulating the impact of certain chemotherapy drugs (Doppler et al., 1988).

  • Effects on heart function : In a study conducted on rats, dimethylamiloride (DMA) was observed to improve heart function in normal rat isolated hearts. This suggests its potential therapeutic use in heart-related conditions (Wu Dong-me, 2006).

  • Inhibition of Na+/H+ exchange and protein kinase C : 5-Dimethylamiloride is shown to be a more potent inhibitor of Na+/H+ exchange than amiloride, its parent compound. This property can be leveraged in studying cellular processes and developing treatments related to Na+/H+ exchange (Besterman et al., 1985).

  • RNA-binding properties : Amiloride and its derivative dimethylamiloride have been identified as novel RNA-binding scaffolds with activity against HIV-1 TAR, highlighting their potential in RNA-targeted therapeutic applications (Patwardhan et al., 2017).

  • Inhibition of mitochondrial permeability transition : DMA has been found to protect against the effects of ischemia-reperfusion and inhibit mitochondrial permeability transition in rat hearts. This points to its potential role in treating heart ischemia (Prendes et al., 2007).

  • Protective effect against ischaemia reperfusion injury : The Na+/H+ antiporter inhibitor property of dimethylamiloride helps protect against myocardial injury in rabbit hearts subjected to ischaemia and reperfusion, suggesting its use in cardiac therapeutic strategies (Salinas et al., 2000).

Future Directions

The future directions for research on 5-Dimethylamiloride could involve further exploration of its potential biological activities and therapeutic applications. This could include studies on its effects on insulin secretion and its potential role in the treatment of type 2 diabetes .

properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMUPNVSYKGKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923797
Record name 5-Dimethylamiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Dimethylamiloride

CAS RN

1214-79-5
Record name 5-Dimethylamiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Dimethylamiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70923797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1214-79-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLAMILORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GC547293P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Dimethylamiloride
Reactant of Route 2
Reactant of Route 2
5-Dimethylamiloride
Reactant of Route 3
5-Dimethylamiloride
Reactant of Route 4
Reactant of Route 4
5-Dimethylamiloride
Reactant of Route 5
Reactant of Route 5
5-Dimethylamiloride
Reactant of Route 6
Reactant of Route 6
5-Dimethylamiloride

Citations

For This Compound
16
Citations
M Meyer, S Lehnart, B Pieske, K Schlottauer… - Basic research in …, 1996 - Springer
… Where indicated, N-5,5-dimethylamiloride (lx104M) was given 10 rain before application of endothelin (lxl0-7M) as an inhibitor of the Na+/H+-exchanger (+DMA). Inhibition of the …
Number of citations: 71 link.springer.com
B Goñi-Allo, E Puerta, I Hervias, R Di Palma… - European journal of …, 2007 - Elsevier
Amiloride and several of its congeners known to block the Na + /Ca 2+ and/or Na + /H + antiporters potentiate methamphetamine-induced neurotoxicity without altering …
Number of citations: 15 www.sciencedirect.com
J Pouyssegur, A Franchi, G L'allemain, S Paris - FEBS letters, 1985 - Elsevier
In response to growth factors, quiescent fibroblast mutants lacking Na + /H + exchange activity fail to elevate their cytoplasmic pH (pH i ) and to reinitiate DNA synthesis at neutral and …
Number of citations: 272 www.sciencedirect.com
R Kekuda, PD Prasad, X Wu, FH Leibach… - FASEB …, 1998 - augusta.elsevierpure.com
We have cloned a cDNA from a rat placental cDNA library which, when expressed in mammalian cells, mediates the transport of the organic cations tetraethylammonium, …
Number of citations: 1 augusta.elsevierpure.com
R Carini, E Alchera, MG De Cesaris, R Splendore… - Journal of …, 2006 - Elsevier
… 6C shows that ATPγS reduced the pH recovery to the same extent as the direct NHE inhibition with 5,5′-dimethylamiloride (10 μmol/L). SB203580 reverted the inhibition of pH recovery …
Number of citations: 33 www.sciencedirect.com
MC Alliegro, MA Alliegro, EJ Cragoe… - Journal of …, 1993 - Wiley Online Library
… additional group of analogues, primarily those substituted at the 6-position (6-iodoamiloride7 6-bromoamiloride, 6-hydroamiloride, 6-iodo,5-dimethylamiloride, and 5-dimethylamiloride), …
Number of citations: 44 onlinelibrary.wiley.com
M López-Lázaro - Anti-Cancer Agents in Medicinal Chemistry …, 2008 - ingentaconnect.com
… Inhibitors of NHE-1, such as amiloride or 5,5-dimethylamiloride (DMA) (5), may therefore reduce the intracellular pH, PFK activity and glycolysis, and produce anticancer effects. Indeed, …
Number of citations: 358 www.ingentaconnect.com
C Frelin, P Vigne, T Jean, P Barbry… - Na+ H+ Exchange, 2018 - taylorfrancis.com
During the last decade, a great deal of attention has been devoted to the regulation of the intracellular pH of eukaryotic cells. To a large extent, this development has been made …
Number of citations: 7 www.taylorfrancis.com
M Jang, SS Kim, J Lee - Experimental & molecular medicine, 2013 - nature.com
… It has been reported that inhibitors of NHE-1 such as amiloride or 5,5-dimethylamiloride produce anticancer effects by decreasing intracellular pH, PFK activity and thus decreasing …
Number of citations: 415 www.nature.com
S Shida, H Nakaya, S Matsumoto… - Cardiovascular …, 1994 - academic.oup.com
… From the findings that the isoprenaline induced pH, decrease in sheep Purkinje fibres was blunted by the Na'-H' exchange blocker 5-dimethylamiloride and abolished by 2-…
Number of citations: 15 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.